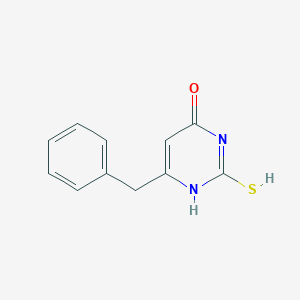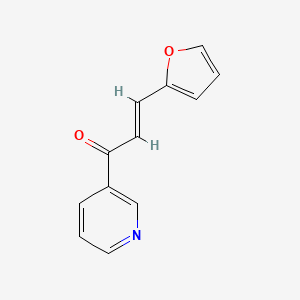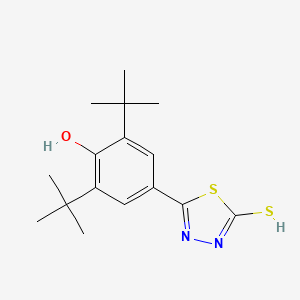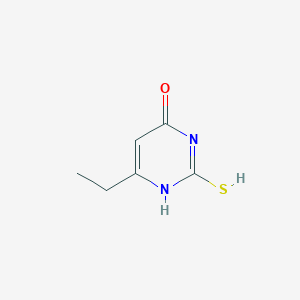
6-benzyl-2-sulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” is a chemical entity with significant importance in various scientific fields. It is known for its unique chemical structure and properties, which make it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” involves several synthetic routes. One common method includes the cyclodextrin inclusion complex formation. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds. The inclusion complex formation involves the insertion of the guest molecule into the non-polar cavity of the cyclodextrin. This process can be facilitated by various methods such as co-precipitation, kneading, and freeze-drying .
Industrial Production Methods: In industrial settings, the production of compound “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the inclusion complex and to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is used in the study of biological processes and as a tool in molecular biology experiments.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These compounds share some structural similarities with “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” but differ in their specific functional groups and reactivity, making “this compound” a unique and valuable compound in various applications.
Properties
IUPAC Name |
6-benzyl-2-sulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXBXCRWXNESOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B7787360.png)
![ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate](/img/structure/B7787379.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B7787393.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime](/img/structure/B7787397.png)
![7-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B7787401.png)

![2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787422.png)
![methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate](/img/structure/B7787430.png)


![2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787459.png)
![5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787464.png)
![4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile](/img/structure/B7787471.png)
![4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787478.png)
